molecular formula C19H20N2O2 B267447 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide

Katalognummer B267447
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: LSOOCZUTQBCYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and differentiation. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide targets protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits cell proliferation and induces apoptosis. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide is its specificity for CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has some limitations for lab experiments. First, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has low solubility in water, which can make it difficult to work with. Second, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide research. First, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be further developed as a cancer therapy. Clinical trials have shown promising results in patients with advanced solid tumors, and further studies are needed to determine its efficacy in other types of cancer. Second, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be studied for its potential use in the treatment of neurodegenerative diseases. Preclinical studies have shown that 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide can reduce the accumulation of toxic proteins in the brain, which are thought to be responsible for these diseases. Third, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide could be used as a tool for studying the role of CK2 in various cellular processes, including cell proliferation, survival, and differentiation. This could lead to a better understanding of the underlying mechanisms of these processes and the development of new therapies.

Synthesemethoden

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzonitrile with ethyl cyanoacetate, followed by the reduction of the resulting nitrile to the corresponding amine. The amine is then acylated with cyclopropylcarbonyl chloride to give 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. 4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease.

Eigenschaften

Produktname

4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

4-(cyclopropanecarbonylamino)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C19H20N2O2/c1-2-21(17-6-4-3-5-7-17)19(23)15-10-12-16(13-11-15)20-18(22)14-8-9-14/h3-7,10-14H,2,8-9H2,1H3,(H,20,22)

InChI-Schlüssel

LSOOCZUTQBCYRM-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.